molecular formula C13H18N2O4S B5099979 N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]propanamide

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]propanamide

Cat. No.: B5099979
M. Wt: 298.36 g/mol
InChI Key: CNEHTTYZTPDANZ-UHFFFAOYSA-N
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Description

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]propanamide is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylsulfamoyl group and a methoxyphenyl group attached to a propanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]propanamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The general synthetic route can be summarized as follows:

    Nucleophilic Substitution: The initial step involves the reaction of a suitable methoxyphenyl derivative with a cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the cyclopropylsulfamoyl intermediate.

    Amidation: The intermediate is then reacted with propanoyl chloride in the presence of a base to form the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions include sulfone, amine, and substituted phenyl derivatives.

Scientific Research Applications

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]propanamide can be compared with other similar compounds, such as:

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also contains a cyclopropanesulfonamide group and is used in similar applications.

    6-methoxy-2-naphthylpropanamide derivatives: These compounds have similar structural features and are studied for their antibacterial activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-13(16)14-11-8-10(6-7-12(11)19-2)20(17,18)15-9-4-5-9/h6-9,15H,3-5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEHTTYZTPDANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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